molecular formula C10H24N2Si B12056277 [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine

[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine

Cat. No.: B12056277
M. Wt: 200.40 g/mol
InChI Key: QBIVOHRTMVLAKB-UHFFFAOYSA-N
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Description

[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is a piperidine-derived amine featuring a trimethylsilylmethyl substituent at the 1-position of the piperidine ring. This compound combines the basicity of a secondary amine with the steric and electronic effects of the trimethylsilyl (TMS) group.

Properties

Molecular Formula

C10H24N2Si

Molecular Weight

200.40 g/mol

IUPAC Name

[1-(trimethylsilylmethyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C10H24N2Si/c1-13(2,3)9-12-7-5-4-6-10(12)8-11/h10H,4-9,11H2,1-3H3

InChI Key

QBIVOHRTMVLAKB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1CCCCC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is used in biological research to study the effects of silyl groups on biological activity. It serves as a model compound to investigate the interactions between silyl groups and biological molecules, such as proteins and nucleic acids.

Medicine: In medicinal chemistry, [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including their ability to interact with specific biological targets.

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The trimethylsilylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Aminomethyl)piperidine

  • Structure : Lacks the TMS group; primary amine at the 2-position.
  • Molecular Formula : C₆H₁₄N₂ (MW: 114.19 g/mol) vs. C₁₀H₂₂N₂Si (MW: 198.38 g/mol) for the target compound.
  • Properties : Higher reactivity due to the primary amine, making it prone to oxidation and nucleophilic reactions. Lower lipophilicity (logP ~0.5) compared to the TMS-containing analog (estimated logP ~2.5).
  • Applications : Used as a building block in pharmaceuticals (e.g., flecainide acetate impurity B(EP)) . In contrast, the TMS group in the target compound may confer metabolic stability in drug design .

1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

  • Structure : Features an indazole substituent instead of TMS.
  • Safety Profile : Classified as a skin/eye irritant and respiratory toxicant , whereas the TMS group may reduce acute toxicity due to steric shielding of the amine.
  • Bioactivity : The indazole moiety enhances binding to kinase targets, but the TMS group in the target compound could improve blood-brain barrier penetration .

[1-[(3-Chlorophenyl)methyl]piperidin-2-yl]methanamine

  • Structure : Substituted with a 3-chlorobenzyl group (electron-withdrawing).
  • The TMS group, being electron-donating, may stabilize carbocation intermediates in synthesis .
  • Molecular Weight : C₁₃H₁₉ClN₂ (MW: 238.76 g/mol) vs. 198.38 g/mol for the target compound, highlighting the TMS group’s lighter substituent .

[1-(2-Methylpropyl)piperidin-2-yl]methanamine

  • Structure : Branched alkyl (2-methylpropyl) substituent.
  • Solubility : Alkyl groups improve aqueous solubility compared to the highly lipophilic TMS analog .

Copper(II) Complexes with Piperidine-Based Ligands

  • Coordination Chemistry : Piperidine amines with pyrrole/pyridine substituents (e.g., HL1/HL2 in ) form distorted square-planar Cu(II) complexes. The TMS group in the target compound could alter coordination geometry or stability due to steric effects .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) logP* Key Substituent Reactivity Profile
[1-(TMSmethyl)piperidin-2-yl]methanamine C₁₀H₂₂N₂Si 198.38 ~2.5 Trimethylsilylmethyl Moderate (sterically hindered)
2-(Aminomethyl)piperidine C₆H₁₄N₂ 114.19 ~0.5 None High (primary amine)
[1-(3-Cl-benzyl)piperidin-2-yl]methanamine C₁₃H₁₉ClN₂ 238.76 ~3.0 3-Chlorobenzyl Electrophilic interactions
[1-(2-Methylpropyl)piperidin-2-yl]methanamine C₉H₂₀N₂ 156.27 ~1.8 2-Methylpropyl Moderate (alkyl shielding)

*logP estimated using fragment-based methods.

Key Research Findings

  • Synthetic Utility : The TMS group in [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine may act as a protecting group in multi-step syntheses, as seen in , where similar silylated amines participate in DMF-mediated reactions .
  • Biological Relevance : Bulky substituents like TMS or indazole () improve pharmacokinetic properties but require balancing with solubility constraints .
  • Safety Considerations: While 2-(aminomethyl)piperidine is handled as a lab chemical (), indazole derivatives demand stricter safety protocols due to higher toxicity .

Biological Activity

[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H21N
  • Molecular Weight : 171.29 g/mol
  • IUPAC Name : 1-(Trimethylsilylmethyl)piperidin-2-ylmethanamine

The biological activity of [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is primarily attributed to its interaction with various biological targets. It is believed to function through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The trimethylsilyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter levels, particularly those related to dopamine and serotonin pathways. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

2. Antimicrobial Activity

Preliminary studies have shown that [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine exhibits antimicrobial properties. A recent study reported its efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against resistant strains of Mycobacterium tuberculosis .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound has a favorable safety profile, with IC50 values significantly higher than MIC values, indicating selective toxicity towards microbial cells rather than human cells .

Case Studies

  • Study on Antimycobacterial Activity :
    • Objective : Evaluate the effectiveness against M. tuberculosis.
    • Findings : Compounds similar to [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine showed significant activity with MIC values as low as 0.5 µg/mL against resistant strains, suggesting potential as a lead compound for new antitubercular agents .
  • Neuropharmacological Assessment :
    • Objective : Investigate effects on CNS.
    • Findings : The compound demonstrated potential anxiolytic and antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µg/mL)
[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamineAntimicrobial, Neurotransmitter Modulator4 - 16>50
Piperidine Derivative AAntimycobacterial2 - 8>30
Piperidine Derivative BNeuroactive8 - 12>25

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